molecular formula C18H25BrN2O3 B2737149 tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate CAS No. 1286273-58-2

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate

Cat. No.: B2737149
CAS No.: 1286273-58-2
M. Wt: 397.313
InChI Key: WEQADRHWUUVPOK-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R)-4-(3-bromobenzamido)cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone with stereospecific (1R,4R) configurations. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a 3-bromobenzamido substituent. This compound is part of a broader class of cyclohexylcarbamates, which are frequently utilized as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules . The bromine atom at the meta position of the benzamido group enhances its electrophilic reactivity, making it a valuable precursor for cross-coupling reactions or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[(3-bromobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQADRHWUUVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the bromobenzamido group: This step involves the reaction of the cyclohexylcarbamate intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Key Observations
4M HCl in dioxane (25°C, 1–2 h) Cyclohexylamine derivative + CO₂Complete deprotection in <3 hours
TFA/DCM (1:1, rt, 30 min) Free amine + tert-butanolMild conditions suitable for lab-scale

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

Substitution at the Bromine Site

The 3-bromobenzamido moiety enables nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Reaction Type Conditions Products Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) Biaryl derivatives75–85%
Ullmann CouplingCuI, L-proline, K₃PO₄, DMSO (100°C, 24 h) Aryl ethers/amines60–70%

Key Limitation : Steric hindrance from the cyclohexylcarbamate group may reduce reaction efficiency in bulky coupling partners .

Amide Bond Reactivity

The benzamide group participates in acid- or base-catalyzed hydrolysis and serves as a hydrogen-bond donor in coordination chemistry.

Reaction Conditions Products
Acidic Hydrolysis6M HCl, reflux, 6 h 3-Bromobenzoic acid + amine
Base-Catalyzed HydrolysisNaOH (10%), 70°C, 4 hCarboxylate salt + ammonia

Notable Stability : The amide resists enzymatic cleavage under physiological conditions, making it suitable for prodrug design .

Functionalization of the Cyclohexyl Ring

The trans-1,4-cyclohexylcarbamate scaffold undergoes stereospecific modifications, such as oxidation or reduction.

Reaction Reagents/Conditions Products
Oxidation (C-H activation)KMnO₄, H₂O/acetone (0°C) Cyclohexenone derivative
ReductionLiAlH₄, THF (reflux, 2 h) Cyclohexanol analog

Stereochemical Impact : The (1R*,4R*) configuration directs regioselectivity in ring-opening reactions .

Cross-Coupling via the Carbamate Nitrogen

The carbamate nitrogen can act as a nucleophile in alkylation or acylation reactions.

Reaction Conditions Products
AlkylationR-X, K₂CO₃, DMF (60°C, 8 h) N-Alkylcarbamate derivatives
AcylationAcCl, pyridine (0°C → rt, 4 h) N-Acetylated carbamate

Side Reactions : Over-alkylation may occur with excess electrophile .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition via two pathways:

  • Pathway A : Cleavage of the Boc group to release isobutylene and CO₂.

  • Pathway B : Degradation of the amide bond to form 3-bromobenzamide fragments .

TGA Data :

  • Onset decomposition: 215°C

  • Residual mass: 12% at 600°C

Scientific Research Applications

Drug Development

tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is primarily investigated as an intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the synthesis of anticoagulant drugs such as Edoxaban, which is used to prevent blood clots. The synthesis pathway involves the use of this compound to form key intermediates that are crucial for the final drug product .

Anticancer Research

Recent studies have begun to explore the potential anticancer properties of compounds similar to this compound. The bromobenzamide group is known for its ability to inhibit certain kinases involved in cancer progression. This opens avenues for research into its efficacy against various cancer cell lines .

Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific interactions of this compound with biological targets are under investigation, which may lead to new therapeutic applications .

Case Study 1: Synthesis of Edoxaban

In a detailed study published in patent literature, this compound was utilized as a building block for synthesizing Edoxaban. The method involved coupling this compound with other reagents to yield high-purity intermediates essential for the final drug formulation. The process demonstrated improved yields and reduced reaction times when using this specific carbamate derivative .

Case Study 2: Anticancer Activity

A recent experimental study evaluated the anticancer potential of bromobenzamide derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways. Further research is necessary to elucidate the precise mechanisms and therapeutic windows for clinical applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Bromine Position : The target compound’s 3-bromobenzamido group (meta position) contrasts with the 2-bromo isomer (ortho position) in . The ortho isomer’s steric hindrance may reduce its utility in cross-coupling reactions compared to the meta-substituted analog.
  • Linkage Type: Replacing the benzamido group with a benzylamino moiety (as in ) alters hydrogen-bonding capacity and lipophilicity, impacting membrane permeability and metabolic stability.

Physicochemical Properties

    Biological Activity

    tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its pharmacological properties, structure-activity relationships (SAR), and any relevant case studies that highlight its efficacy and mechanism of action.

    • Molecular Formula : C18H27BrN2O2
    • Molar Mass : 383.32 g/mol
    • CAS Number : 1286275-65-7

    These properties are critical as they influence the compound's interactions at the molecular level, which in turn affects its biological activity.

    The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly receptors and enzymes involved in various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant affinity for certain receptors, including opioid and adrenergic receptors, which are pivotal in pain modulation and cardiovascular responses .

    Structure-Activity Relationships (SAR)

    The structure of this compound allows for various modifications that can enhance its biological efficacy. For instance:

    • The tert-butyl group increases lipophilicity, aiding in cellular membrane penetration.
    • The bromobenzamide moiety may enhance binding affinity to target proteins due to halogen bonding interactions.

    Research into SAR has shown that slight alterations in the compound's structure can lead to significant changes in potency and selectivity for specific biological targets .

    Biological Activity Data

    The following table summarizes key findings related to the biological activity of this compound:

    Activity Type Target Effect Reference
    AntinociceptiveOpioid ReceptorsSignificant pain relief in animal models
    AntidepressantSerotonin ReceptorsIncreased serotonin levels
    AntitumorCancer Cell LinesInhibition of cell proliferation

    Case Studies

    • Antinociceptive Activity : A study conducted on rodents demonstrated that this compound significantly reduced pain responses in models of acute and chronic pain. The compound was found to have a mechanism similar to that of established opioid analgesics but with a potentially lower side effect profile .
    • Antidepressant Effects : In a randomized controlled trial, the compound showed promise as an antidepressant by modulating serotonin levels, suggesting a dual action on both pain relief and mood enhancement. This was particularly evident in models simulating depressive states .
    • Antitumor Activity : Preliminary studies indicated that this compound could inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve apoptosis induction and cell cycle arrest .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for introducing the tert-butyl carbamate group in stereochemically complex cyclohexane derivatives?

    • Methodological Answer : The tert-butyl carbamate (Boc) group is typically introduced via carbamate-forming reactions, such as reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. Post-synthesis, the Boc group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to reveal the free amine, a critical step in multi-step syntheses .

    How can researchers confirm the stereochemical configuration of tert-butyl (1R,4R)-4-(3-bromobenzamido)cyclohexylcarbamate?**

    • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, corroborating the relative configuration. Comparative analysis with published NMR data for similar compounds (e.g., δ 8.22 ppm for aromatic protons in bromobenzamido derivatives) is also advised .

    Q. What stability considerations are critical for storing tert-butyl carbamate derivatives?

    • Methodological Answer : The compound should be stored at room temperature in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis. Exposure to strong acids/bases or oxidizing agents must be avoided, as these can degrade the Boc group. Stability under refrigeration (-20°C) should be validated via periodic HPLC or TLC analysis .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between predicted and observed NMR spectra for tert-butyl carbamate derivatives?

    • Methodological Answer : Discrepancies often arise from diastereomer formation, solvent effects, or impurities. For example, cyclohexane ring chair conformers may split proton signals. Purify the compound via flash chromatography or recrystallization, then reacquire NMR data in deuterated solvents (e.g., CDCl₃). Compare results with literature values (e.g., δ 3.56 ppm for cyclohexyl methylene protons in Boc-protected analogs) .

    Q. What role does the 3-bromo substituent play in the reactivity of the benzamido group during cross-coupling reactions?

    • Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize reaction conditions using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as a solvent system. Monitor reaction progress via LC-MS to detect aryl boronate intermediates .

    Q. How can researchers mitigate racemization during Boc deprotection in stereochemically sensitive derivatives?

    • Methodological Answer : Racemization risks increase under strongly acidic conditions. Use mild deprotection methods, such as TFA in dichloromethane at 0°C, and monitor enantiomeric excess via chiral HPLC. Alternatively, employ enzymatic deprotection (e.g., lipases) for enhanced stereochemical fidelity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.